Magnesium aluminosilicate

Catalog No.
S591081
CAS No.
71205-22-6
M.F
AlH6MgO5Si
M. Wt
165.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium aluminosilicate

CAS Number

71205-22-6

Product Name

Magnesium aluminosilicate

IUPAC Name

dialuminum;magnesium;disilicate;hydrate

Molecular Formula

AlH6MgO5Si

Molecular Weight

165.42 g/mol

InChI

InChI=1S/Al.Mg.H4O4Si.H2O/c;;1-5(2,3)4;/h;;1-4H;1H2

InChI Key

KTUNHXNECGHQEB-UHFFFAOYSA-N

SMILES

O.O[Si](=O)O.O[Si](=O)O.[Mg+2].[Al+3].[Al+3]

Synonyms

almasilate, aluminum magnesium silicate, aluminum magnesium silicate (Mg(AlSiO4)2), magnesium aluminosilicate, magnesium aluminum silicate, Malinal, Neusilin US2, Veegum

Canonical SMILES

O.O[Si](O)(O)O.[Mg].[Al]

Magnesium aluminosilicate is a compound composed primarily of magnesium oxide, aluminum oxide, and silicon dioxide, with the general formula MgOAl2O32SiO22H2O\text{MgO}\cdot \text{Al}_2\text{O}_3\cdot 2\text{SiO}_2\cdot 2\text{H}_2\text{O} . It appears as a white, fine powder that is odorless and tasteless. This compound is notable for its high thermal stability and low solubility in water, making it suitable for various applications in industries such as pharmaceuticals, food additives, and materials science.

As mentioned earlier, Almasilate functions as a buffering antacid. It neutralizes stomach acid by binding to H+ ions through its network structure. This reduces the acidity of the stomach contents, providing relief from symptoms of peptic ulcers and dyspepsia [, ].

Almasilate is generally considered safe for short-term use as an antacid []. However, some potential safety concerns exist:

  • Aluminum Toxicity: Long-term use of aluminum-containing antacids, including Almasilate, may lead to aluminum accumulation in the body, potentially affecting bone health and kidney function [].
  • Magnesium-related side effects: High doses of Almasilate may cause diarrhea due to the magnesium content [].

Please note:

  • The information on chemical reactions and physical properties is based on general scientific understanding of similar compounds and may require further research to confirm specific details about Almasilate.
  • Safety information is for general guidance only. Always refer to official prescribing information or consult a healthcare professional for specific advice.
. One common method involves the reaction of magnesium chloride with sodium silicate and sodium aluminate in an alkaline environment created by caustic soda. The process can be summarized as follows:

  • Formation of Magnesium Hydroxide: Magnesium chloride reacts with caustic soda to form magnesium hydroxide.
  • Substitution Reaction: The magnesium hydroxide then undergoes a substitution reaction with sodium aluminosilicate to form magnesium aluminosilicate .
  • Washing and Drying: The resultant product is washed to remove excess caustic soda and other soluble salts, followed by drying to yield the final powdered form .

Magnesium aluminosilicate exhibits various biological activities, particularly in its role as an antacid. It can neutralize gastric acid, thus providing relief from heartburn and indigestion. Additionally, it has been studied for its potential use in drug delivery systems due to its biocompatibility and ability to form gels in aqueous solutions .

Several synthesis methods exist for producing magnesium aluminosilicate:

  • Hydrothermal Synthesis: Involves heating a mixture of magnesium salts, aluminum sources, and silica under high pressure and temperature conditions.
  • Sol-Gel Process: This method utilizes sol-gel chemistry to create a homogeneous mixture that transforms into a solid network upon drying and heating.
  • Precipitation Method: Involves mixing solutions of magnesium salts with sodium silicate and sodium aluminate, followed by controlled precipitation of the desired compound .

Magnesium aluminosilicate has a wide range of applications:

  • Pharmaceuticals: Used as an excipient in tablets and as an antacid.
  • Food Industry: Acts as an anti-caking agent and stabilizer in powdered foods.
  • Cosmetics: Incorporated into formulations for its thickening and absorbing properties.
  • Construction Materials: Utilized in cements and ceramics due to its thermal stability .

Research on the interactions of magnesium aluminosilicate with other compounds has shown its ability to form complexes with various ions, enhancing its functional properties. For example, studies have demonstrated its effectiveness in adsorbing heavy metals from aqueous solutions, making it valuable in environmental remediation efforts . Additionally, its interactions with organic compounds have implications for drug formulation and delivery systems.

Magnesium aluminosilicate shares similarities with several related compounds. Here is a comparison highlighting its uniqueness:

CompoundCompositionUnique Features
Sodium AluminosilicateNa2OAl2O32SiO2\text{Na}_2\text{O}\cdot \text{Al}_2\text{O}_3\cdot 2\text{SiO}_2More soluble; used primarily in glass production
Calcium AluminosilicateCaOAl2O32SiO2\text{CaO}\cdot \text{Al}_2\text{O}_3\cdot 2\text{SiO}_2Commonly used in cement; different mechanical properties
Potassium AluminosilicateK2OAl2O32SiO2\text{K}_2\text{O}\cdot \text{Al}_2\text{O}_3\cdot 2\text{SiO}_2Used in ceramics; higher melting point than magnesium variant
Aluminum SilicateAl2O32SiO2\text{Al}_2\text{O}_3\cdot 2\text{SiO}_2Lacks magnesium; used mainly as a filler material

Magnesium aluminosilicate is unique due to its specific combination of magnesium, aluminum, and silica that provides distinct physical properties such as lower solubility and enhanced thermal stability compared to other aluminosilicates.

Magnesium aluminosilicate represents a complex class of inorganic compounds composed of magnesium, aluminum, silicon, and oxygen atoms arranged in various structural configurations [2] [3]. Unlike simple compounds with fixed stoichiometry, magnesium aluminosilicate exhibits considerable compositional variability, resulting in multiple molecular formulas depending on the specific arrangement and ratio of constituent elements [4] [5].

The fundamental composition of magnesium aluminosilicate can be described as a ternary compound consisting of magnesium oxide (MgO), aluminum oxide (Al₂O₃), and silicon dioxide (SiO₂) [10]. This three-dimensional aluminosilicate network features magnesium ions acting as charge-balancing cations, typically occupying interstitial sites within the structure [14].

Several distinct molecular formulas have been identified for magnesium aluminosilicate compounds, reflecting their structural diversity:

FormulaMolecular WeightSource
Al₂MgO₈Si₂262.43 g/molMultiple sources
Al₂Mg₃O₁₈Si₆583.38 g/molAmerican Elements
AlH₁₁MgO₅Si170.45 g/molChemical databases
Al₂H₆Mg₂O₁₅Si₅489.04 g/molChemical references
Al₂H₁₂Mg₃O₂₄Si₈747.64 g/molSpecialized sources

The structural variations arise from different arrangements of the tetrahedral and octahedral building blocks, as well as varying degrees of hydration [5] [10]. For instance, the formula MgAl₂.₃₂Si₅.₂O₁₄.₈₈·18.23H₂O has been reported for a specific magnesium aluminosilicate with significant water content [25]. These hydrated forms often demonstrate enhanced ion exchange properties compared to their anhydrous counterparts [25] [10].

Research findings indicate that the ratio of silicon to aluminum significantly influences the overall structure and properties of magnesium aluminosilicate compounds [9] [14]. The silicon-to-aluminum ratio typically ranges from 1:1 to 5:1, with higher silicon content generally resulting in more stable structures [9] [17].

Crystallographic Properties

Magnesium aluminosilicate exhibits distinctive crystallographic properties that vary based on its specific structural arrangement and composition [7] [14]. In its crystalline form, magnesium aluminosilicate typically adopts monoclinic or triclinic crystal systems, particularly when organized in phyllosilicate structures [19] [20].

X-ray diffraction studies have revealed that magnesium aluminosilicate can form both amorphous and crystalline phases, with the crystallization sequence often progressing from amorphous to more ordered structures under appropriate conditions [17] [7]. The transformation between these phases is strongly dependent on temperature and solution composition, with higher temperatures accelerating the crystallization process [7] [17].

The crystallographic properties of magnesium aluminosilicate include:

PropertyDescription
Crystal SystemTypically monoclinic or triclinic (in phyllosilicate form)
Layer StructureTetrahedral-Octahedral-Tetrahedral (TOT) configuration
Interlayer SpacingVariable (9.15-10 Å) depending on cation distribution
Density2.1-2.6 g/cm³
Melting Point>900°C (decomposes)

The density of magnesium aluminosilicate ranges from 2.1 to 2.6 g/cm³, reflecting variations in composition and structural arrangement [28] [14]. This relatively low density contributes to its utility in various applications where lightweight materials are advantageous [28] [29].

Neutron and x-ray diffraction analyses have provided valuable insights into the atomic arrangement of magnesium aluminosilicate structures [14] [27]. These studies have demonstrated that the material exhibits long-range order in crystalline phases, with well-defined diffraction patterns characteristic of layered silicate structures [27] [17].

The crystallographic stability of magnesium aluminosilicate is notable, with the material maintaining its structural integrity at temperatures up to 900°C, after which decomposition typically occurs [28] [7]. This thermal stability makes it suitable for applications involving elevated temperatures [7] [28].

Phyllosilicate Structure Analysis

Tetrahedral-Octahedral-Tetrahedral (TOT) Layer Configuration

The phyllosilicate structure of magnesium aluminosilicate is characterized by a distinctive Tetrahedral-Octahedral-Tetrahedral (TOT) layer configuration, which forms the fundamental building block of its extended structure [8] [19]. This arrangement consists of two tetrahedral sheets sandwiching a central octahedral sheet, creating a three-layer structure that repeats throughout the material [19] [30].

In the tetrahedral layers, silicon atoms occupy the center of tetrahedra formed by four oxygen atoms at the vertices [8] [12]. These silicon-oxygen tetrahedra link together by sharing three of their four oxygen atoms with adjacent tetrahedra, forming extended two-dimensional sheets [12] [21]. The fourth oxygen atom from each tetrahedron points perpendicular to the sheet and connects to the octahedral layer [8] [12].

The octahedral layer consists of magnesium or aluminum cations coordinated with six oxygen atoms or hydroxyl groups [19] [30]. When magnesium dominates the octahedral sites, the structure is classified as trioctahedral, whereas aluminum dominance results in a dioctahedral arrangement [19] [12]. The composition of the octahedral layer can be represented as:

ComponentComposition
Tetrahedral Layer (T)Primarily SiO₄ tetrahedra, with possible AlO₄ substitution
Octahedral Layer (O)Mg²⁺ or Al³⁺ in 6-fold coordination with O²⁻ and OH⁻
Layer ArrangementTwo tetrahedral sheets sandwich one octahedral sheet (T-O-T)
Layer ThicknessApproximately 10 Å for a complete T-O-T unit
Bonding Between LayersWeak van der Waals forces or ionic bonds via interlayer cations

The TOT layer configuration creates a structure with a thickness of approximately 10 Å per unit [19] [30]. These layers stack upon one another, with the nature of the interlayer bonding determining many of the material's physical properties [30] [15].

Research has shown that the TOT layer configuration in magnesium aluminosilicate provides structural stability while allowing for significant flexibility in composition through isomorphous substitution [8] [19]. This structural arrangement facilitates the material's ability to accommodate various cations within its framework, contributing to its versatility in different applications [19] [21].

Interlayer Spacing and Cation Distribution

The interlayer spacing in magnesium aluminosilicate phyllosilicates represents a critical structural feature that influences many of the material's properties [15] [24]. This spacing varies between 9.15 and 10 Å, depending on several factors including the type and quantity of interlayer cations, degree of hydration, and the extent of isomorphous substitution within the TOT layers [15] [19].

Interlayer cations play a crucial role in maintaining charge neutrality within the structure, particularly when isomorphous substitution creates a net negative charge in the TOT layers [15] [26]. Common interlayer cations include sodium, potassium, calcium, and additional magnesium ions, which distribute themselves between the TOT layers to balance the negative framework charge [26] [19].

The distribution of cations within magnesium aluminosilicate follows specific patterns determined by ionic size, charge, and coordination preferences [14] [18]. Magnesium ions typically exhibit coordination numbers ranging from 4.46 to 5.39, depending on whether they function primarily as network modifiers or charge compensators [14] [18]. This variability in coordination corresponds to Mg-O bond distances of 2.024 to 2.120 Å, respectively [14] [29].

Research using X-ray diffraction and scanning transmission electron microscopy has revealed significant variations in individual layer spacings within the same material [24] [15]. For instance, studies on similar aluminosilicate structures with low aluminum content (Si:Al = 51:1) demonstrated interlayer spacing expansions of approximately 2.8 Å and 2.5 Å using different analytical techniques [24] [15].

The hydration state of interlayer cations substantially affects the interlayer spacing [15] [22]. When hydrated, these cations become surrounded by water molecules, increasing the effective ionic radius and consequently expanding the interlayer distance [22] [15]. This phenomenon explains why the interlayer spacing can vary significantly depending on environmental conditions, particularly humidity levels [15] [24].

Density functional theory calculations have provided valuable insights into the relationship between interlayer spacing and structural modifications [24] [14]. These studies have demonstrated that the interlayer spacing can be precisely controlled through specific chemical modifications, offering potential for tailoring the material's properties for specialized applications [24] [22].

Chemical Bonding Characteristics

The chemical bonding in magnesium aluminosilicate exhibits a complex interplay of different bond types, strengths, and geometries that collectively determine the material's physical and chemical properties [14] [29]. The primary bonding interactions include strong covalent bonds within the tetrahedral and octahedral layers, as well as weaker forces between the TOT layers [29] [19].

Within the tetrahedral layers, silicon-oxygen bonds dominate, characterized by their strong covalent nature and bond lengths typically ranging from 1.60 to 1.65 Å [14] [18]. These bonds form the robust silicate framework that provides structural stability to the material [18] [14]. When aluminum substitutes for silicon in tetrahedral sites, the Al-O bonds exhibit slightly longer lengths of 1.70 to 1.75 Å, reflecting the larger ionic radius of aluminum compared to silicon [14] [18].

The octahedral layer features predominantly ionic-covalent bonding between magnesium or aluminum cations and oxygen anions [14] [19]. Magnesium-oxygen bonds in these sites typically range from 2.02 to 2.12 Å in length, while aluminum-oxygen bonds in octahedral coordination measure between 1.85 and 1.97 Å [14] [29].

The following table summarizes the key chemical bonding characteristics in magnesium aluminosilicate:

Bond TypeBond Length (Å)Bond Strength
Si-O1.60-1.65Strong covalent
Al-O1.70-1.75 (tetrahedral), 1.85-1.97 (octahedral)Ionic-covalent
Mg-O2.02-2.12Ionic
Interlayer BondingVariableWeak van der Waals or ionic
Hydrogen Bonding2.6-3.0Moderate to weak

Research using magic angle spinning nuclear magnetic resonance spectroscopy has provided detailed insights into the local bonding environments of aluminum and silicon atoms within the structure [14] [18]. These studies have revealed that aluminum predominantly exists in tetrahedral coordination (Al(IV)), with smaller amounts in five-fold (Al(V)) and six-fold (Al(VI)) coordination [14] [27]. The distribution of these coordination environments significantly influences the overall bonding characteristics and stability of the material [27] [14].

The bonding between adjacent TOT layers involves considerably weaker forces compared to the intra-layer bonds [19] [15]. Depending on the specific structure and interlayer cation content, these interactions may include van der Waals forces, hydrogen bonding, or ionic interactions mediated by interlayer cations [15] [19]. The relative weakness of these interlayer bonds explains many of the physical properties of phyllosilicate forms of magnesium aluminosilicate, including their excellent cleavage along basal planes and their ability to intercalate various molecules between layers [19] [15].

Isomorphous Substitution Patterns

Isomorphous substitution represents a fundamental structural feature of magnesium aluminosilicate, wherein atoms of similar size but different charge substitute for one another within the crystal lattice without disrupting the overall structural framework [26] [18]. This phenomenon creates local charge imbalances that significantly influence the material's chemical behavior and physical properties [18] [26].

The most prevalent isomorphous substitution in magnesium aluminosilicate occurs in the tetrahedral layer, where aluminum (Al³⁺) replaces silicon (Si⁴⁺) [18] [9]. This substitution creates a negative charge deficit in the framework due to the difference in valence between aluminum and silicon [9] [18]. Similarly, in the octahedral layer, magnesium (Mg²⁺) may substitute for aluminum (Al³⁺), also generating a negative charge [18] [26].

The patterns of isomorphous substitution in magnesium aluminosilicate can be categorized as follows:

TypeDescription
Tetrahedral SubstitutionAl³⁺ replacing Si⁴⁺ in tetrahedral sites, creating negative charge
Octahedral SubstitutionMg²⁺ replacing Al³⁺ in octahedral sites, creating negative charge
Charge CompensationInterlayer cations (Na⁺, K⁺, Ca²⁺) balance negative framework charge
Coordination ChangesAl can exist in 4-fold (AlO₄), 5-fold (AlO₅), or 6-fold (AlO₆) coordination
Mg CoordinationMg typically in 6-fold coordination, but can vary between 4.5-5.4 depending on role

Research has demonstrated that the degree of aluminum avoidance (the tendency for aluminum atoms to avoid occupying adjacent tetrahedral sites) in magnesium aluminosilicate is approximately 0.65, which is closer to a random distribution (Q = 0) than to complete aluminum avoidance (Q = 1) [18] [9]. This value is notably lower than those observed in sodium and calcium aluminosilicate glasses (0.85-0.95), indicating that magnesium aluminosilicate exhibits less ordered silicon/aluminum distribution [18] [9].

Studies using nuclear magnetic resonance spectroscopy have revealed that the extent of disorder in magnesium aluminosilicate is significantly higher than in aluminosilicates containing lower field strength cations such as sodium or calcium [18] [14]. This increased disorder results from the higher field strength of magnesium cations, which causes greater structural perturbation [18] [14].

The isomorphous substitution patterns in magnesium aluminosilicate directly influence its ion exchange properties, with the negative framework charge created by substitution providing sites for cation exchange [25] [26]. Research has established a linear relationship between the degree of aluminum avoidance and the field strength of non-network-forming cations, offering a predictive framework for understanding chemical disorder in these materials [18] [26].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

164.9650299 g/mol

Monoisotopic Mass

164.9650299 g/mol

Heavy Atom Count

8

UNII

OZQ8O62H53

Other CAS

71205-22-6

Dates

Modify: 2024-04-14

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